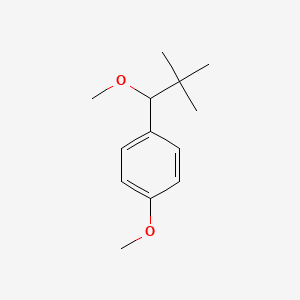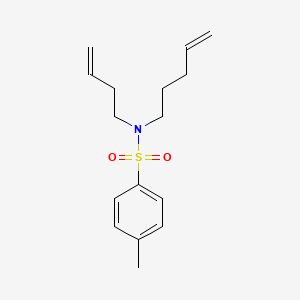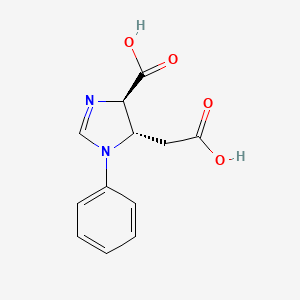
(4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique imidazole ring structure, which is known for its biological activity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its imidazole ring is known for its biological activity, making it useful in studying enzyme interactions and metabolic pathways.
Medicine: The compound’s potential therapeutic properties are being explored for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole-4-carboxylic acid: Shares the imidazole ring but lacks the chiral centers and additional functional groups.
Phenylimidazole: Contains the phenyl and imidazole groups but differs in its overall structure and properties.
Uniqueness
(4R,5S)-5-(Carboxymethyl)-1-phenyl-4,5-dihydro-1H-imidazole-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
188657-34-3 |
|---|---|
Formule moléculaire |
C12H12N2O4 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
(4R,5S)-5-(carboxymethyl)-1-phenyl-4,5-dihydroimidazole-4-carboxylic acid |
InChI |
InChI=1S/C12H12N2O4/c15-10(16)6-9-11(12(17)18)13-7-14(9)8-4-2-1-3-5-8/h1-5,7,9,11H,6H2,(H,15,16)(H,17,18)/t9-,11+/m0/s1 |
Clé InChI |
VNUHDYKUCGJYAJ-GXSJLCMTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)N2C=N[C@H]([C@@H]2CC(=O)O)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)N2C=NC(C2CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


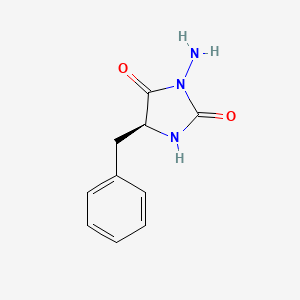
![7,8-dichloro-5H-pyrrolo[1,2-a]quinoxalin-4-one](/img/structure/B14254768.png)
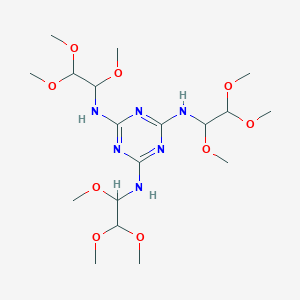
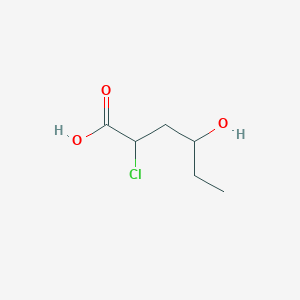

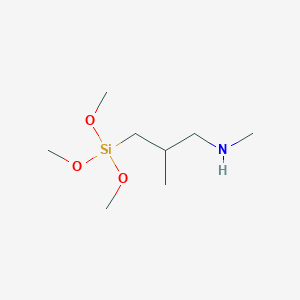
![1h-Pyrrolo[2,3-b]pyridine, 6-methyl-4-nitro-1-(phenylsulfonyl)-](/img/structure/B14254788.png)


![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
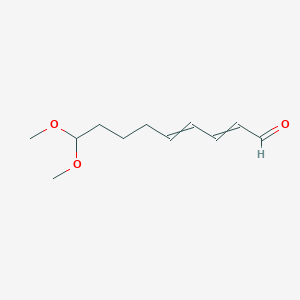
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
